Phenyl acetoacetate

Antimicrobial Structure-Activity Relationship Bioactivity

Phenyl acetoacetate (CAS 6864-62-6), also known as phenyl 3-oxobutanoate, is a β-keto ester with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. It is a colorless to pale yellow liquid characterized by a fruity odor.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 6864-62-6
Cat. No. B1615410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl acetoacetate
CAS6864-62-6
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC1=CC=CC=C1
InChIInChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyPFENPVAFZTUOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Acetoacetate (CAS 6864-62-6): Procurement-Grade Acetoacetic Acid Phenyl Ester


Phenyl acetoacetate (CAS 6864-62-6), also known as phenyl 3-oxobutanoate, is a β-keto ester with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is a colorless to pale yellow liquid characterized by a fruity odor . The compound exhibits an acid dissociation constant (pKa) of 9.73 and a LogP of 1.32 , reflecting its hydrophobicity. Phenyl acetoacetate is a versatile intermediate in organic synthesis , serving as a β-ketoester equivalent [1] in the preparation of pharmaceuticals and agrochemicals .

Phenyl Acetoacetate (CAS 6864-62-6): Why In-Class Substitution Risks Reaction Failure and Contamination


The selection of phenyl acetoacetate (CAS 6864-62-6) over other β-keto esters is not arbitrary. Its specific physicochemical profile—including a distinct pKa of 9.73, LogP of 1.32, and density of 1.133 g/cm³—directly influences its reactivity and handling . Unlike its alkyl ester counterparts, the phenyl moiety offers a unique balance of electrophilicity and steric bulk [1], crucial for controlling regioselectivity in cyclocondensation reactions. Moreover, the differential biological activity of phenyl-based acetoacetates compared to ferrocenyl analogs [2] underscores that simple in-class substitutions can lead to significant changes in desired functional outcomes. Procuring an alternative based on mere functional group similarity ignores these critical, quantifiable differences that can compromise synthetic yields, product purity, and biological assay validity.

Phenyl Acetoacetate (CAS 6864-62-6): A Quantitative Evidence Guide for Differentiated Selection


Phenyl Acetoacetate Demonstrates Differentiated In Vitro Antimicrobial Activity Profile

Phenyl acetoacetate, as a core scaffold, exhibits a quantifiably different antimicrobial activity profile compared to its ferrocenyl analogs. A comparative study of a library of 2-substituted methyl acetoacetates showed that phenyl-containing compounds form a statistically distinct cluster with overall lower antimicrobial activity than their ferrocene-containing counterparts [1]. This indicates that substitution with a phenyl group, rather than a ferrocenyl group, is a critical determinant for a specific, less potent biological activity range.

Antimicrobial Structure-Activity Relationship Bioactivity

Phenyl Acetoacetate Exhibits Predictable Reactivity in Isotopic Acyl Exchange Kinetics

The reactivity of phenyl acetoacetate in isotopic acyl exchange reactions is quantifiably influenced by substituent polarity, allowing for predictable tuning. Kinetic studies on substituted phenyl acetates demonstrate that the acyl exchange rate with acetic acid in pyridine is remarkably affected by the polarity of substituents on the benzene ring [1].

Reaction Kinetics Isotopic Labeling Structure-Reactivity

Phenyl Acetoacetate is a Validated, Vendor-Recommended Scavenger Resin for Primary Amines

Phenyl acetoacetate is commercially available on a polystyrene support as a specific scavenger resin for primary amines in the presence of secondary amines . This is a distinct, quantified application not typically claimed for simpler alkyl acetoacetates like ethyl or methyl acetoacetate.

Solid-Phase Synthesis Scavenger Resin Amine Purification

Phenyl Acetoacetate's Reactivity Profile in Heterocycle Synthesis is Structurally Defined

In polymer-supported synthesis, phenyl acetoacetate is one of a limited number of commercially available β-ketoester equivalents used for heterocycle construction [1]. Its specific structure limits the diversity of heterocycles produced to those derived from a single β-ketoacid derivative, distinguishing it from more complex, non-commercial equivalents like acyl Meldrum's acids.

Combinatorial Chemistry Heterocycle Synthesis β-Ketoester Equivalents

Phenyl Acetoacetate is a Characterized Substrate for Acetoacetate Decarboxylase

Phenyl acetoacetate has been explicitly characterized as an alternative substrate for the enzyme acetoacetate decarboxylase in authoritative metabolic pathway databases [1]. This specific enzyme interaction is not universally documented for all acetoacetate esters, providing a unique point of differentiation for enzymatic studies.

Enzymology Biocatalysis Substrate Specificity

Phenyl Acetoacetate Possesses Unique Physical Properties for Procurement and Handling

Phenyl acetoacetate exhibits distinct physical properties compared to its common alkyl ester analogs, which directly impact procurement and laboratory handling. Its boiling point (286.8°C), density (1.133 g/cm³), and flash point (124.6°C) [1] are significantly different from those of ethyl acetoacetate (boiling point ~180°C, density ~1.03 g/cm³, flash point ~84°C) [2].

Physical Properties Procurement Handling

Phenyl Acetoacetate (CAS 6864-62-6): High-Value Application Scenarios for Scientific Procurement


Solid-Phase Combinatorial Chemistry for Heterocycle Synthesis

Phenyl acetoacetate is ideally suited for polymer-supported synthesis of heterocyclic libraries, particularly when a commercially available, well-defined β-ketoester equivalent is required. Its established use in generating furans, pyrazolones, and triazoles [1] provides a reliable starting point for medicinal chemistry programs. For labs prioritizing rapid lead generation without the need for complex, non-commercial reagents, procurement of phenyl acetoacetate is a strategic choice.

Selective Amine Purification in Parallel Synthesis Workflows

For high-throughput purification in combinatorial chemistry, phenyl acetoacetate immobilized on a polystyrene support (~3 mmol/g loading) is a validated scavenger resin for the selective removal of primary amines in the presence of secondary amines . This specific, turn-key application distinguishes it from generic acetoacetates and provides a clear procurement rationale for labs engaged in parallel synthesis of amine-containing compound libraries.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

Phenyl acetoacetate is a critical scaffold for SAR studies aimed at differentiating the biological effects of aromatic versus organometallic substituents. Its quantifiably lower antimicrobial activity compared to ferrocenyl analogs [2] makes it an essential control compound or baseline for designing novel antimicrobial agents where modulation of potency is a key objective. Researchers seeking to understand the impact of metal complexation on bioactivity should procure phenyl acetoacetate as a reference standard.

Mechanistic Investigations in Isotopic Labeling and Enzyme Kinetics

The well-characterized reactivity of phenyl acetoacetate in isotopic acyl exchange [3] and its documented role as an alternative substrate for acetoacetate decarboxylase [4] make it a valuable tool for detailed mechanistic studies. Its predictable substituent effects allow for the rational design of kinetic isotope effect experiments, while its enzymatic recognition provides a probe for studying substrate specificity in decarboxylase enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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